molecular formula C17H18ClN5O2 B6583416 9-(3-chlorophenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 878441-31-7

9-(3-chlorophenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No. B6583416
CAS RN: 878441-31-7
M. Wt: 359.8 g/mol
InChI Key: MYHNOUMKKMRGIM-UHFFFAOYSA-N
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Description

Purine derivatives are a class of organic compounds that have a wide range of biological activities . They are often used in medicinal chemistry for their potential therapeutic effects .


Synthesis Analysis

The synthesis of purine derivatives can involve various chemical reactions, including arylations and benzylations . Ultrasonic-assisted synthesis has also been used in the creation of related compounds .


Molecular Structure Analysis

The molecular structure of purine derivatives can be quite complex, often involving multiple rings and various functional groups . The specific structure of “9-(3-chlorophenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” would likely depend on the exact arrangement and bonding of these groups.


Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions. For example, they can be involved in reactions with guanine deaminase and xanthine oxidoreductase . The specific reactions that “9-(3-chlorophenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” would undergo would depend on its specific structure and the conditions under which it is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary widely depending on their specific structure. For example, xanthine, a purine base, is a white solid that is slightly soluble in water .

Safety and Hazards

The safety and hazards associated with purine derivatives can also vary widely depending on their specific structure and how they are used. Some purine derivatives have been shown to have low toxicity, while others can have significant side effects .

Future Directions

The future directions of research into purine derivatives are likely to involve further exploration of their potential therapeutic effects, as well as the development of new synthesis methods and the investigation of their mechanisms of action .

properties

IUPAC Name

9-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-3-21-15(24)13-14(20(2)17(21)25)19-16-22(8-5-9-23(13)16)12-7-4-6-11(18)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHNOUMKKMRGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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